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6-Azido-fad

Photoaffinity labeling Flavoprotein active-site mapping Covalent flavin–protein adduct

6-Azido-FAD (6-N₃-FAD, CAS 101760-85-4) is a chemically modified flavin adenine dinucleotide (FAD) cofactor bearing an azido (–N₃) substituent at the 6-position of the isoalloxazine ring system. It functions as a photoreactive active-site probe: upon irradiation with visible or UV light, the azido group generates a highly reactive nitrene intermediate capable of forming covalent bonds with proximal amino acid residues in flavin-dependent enzymes.

Molecular Formula C27H32N12O15P2
Molecular Weight 826.6 g/mol
CAS No. 101760-85-4
Cat. No. B034490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-fad
CAS101760-85-4
Synonyms6-azido-FAD
Molecular FormulaC27H32N12O15P2
Molecular Weight826.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
InChIInChI=1S/C27H32N12O15P2/c1-9-3-11-16(15(10(9)2)36-37-29)33-18-24(34-27(46)35-25(18)45)38(11)4-12(40)19(42)13(41)5-51-55(47,48)54-56(49,50)52-6-14-20(43)21(44)26(53-14)39-8-32-17-22(28)30-7-31-23(17)39/h3,7-8,12-14,19-21,26,40-44H,4-6H2,1-2H3,(H,47,48)(H,49,50)(H2,28,30,31)(H,35,45,46)
InChIKeyRQLZKEINAGKZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azido-FAD (CAS 101760-85-4): Photoreactive Flavin Cofactor for Active-Site Mapping and Mechanistic Enzymology


6-Azido-FAD (6-N₃-FAD, CAS 101760-85-4) is a chemically modified flavin adenine dinucleotide (FAD) cofactor bearing an azido (–N₃) substituent at the 6-position of the isoalloxazine ring system [1]. It functions as a photoreactive active-site probe: upon irradiation with visible or UV light, the azido group generates a highly reactive nitrene intermediate capable of forming covalent bonds with proximal amino acid residues in flavin-dependent enzymes [2]. The compound is classified as an azide-substituted FAD analog under MeSH Supplementary Concept C075620 and has been deployed across multiple representative flavoprotein families—including D-amino acid oxidase, p-hydroxybenzoate hydroxylase (PHBH), xanthine oxidase, and Old Yellow Enzyme—to interrogate active-site architecture, flavin conformational dynamics, and catalytic mechanism [1][2][3]. Its molecular formula is C₂₇H₃₂N₁₂O₁₅P₂ (MW 826.56 g/mol), and it is supplied as a specialty research biochemical for non-clinical laboratory use [4].

Why 6-Azido-FAD Cannot Be Replaced by Generic Flavin Analogs, Native FAD, or 8-Azido Isomers in Probe-Based Experimental Workflows


Flavin cofactor analogs are not functionally interchangeable. The position, chemical nature, and photoreactivity of the substituent on the isoalloxazine ring fundamentally dictate enzyme recognition, catalytic competence, and photolabeling outcome. Native FAD lacks the photoreactive azido group entirely and therefore cannot serve as a photoaffinity probe [1]. The 6-amino-FAD (6-NH₂-FAD) reduction product retains some catalytic function but is not photoreactive, eliminating the possibility of light-triggered covalent attachment [2]. Conversely, positional isomer 8-azido-FAD—bearing the azido group on the adenine moiety rather than the isoalloxazine 6-position—is completely inactive with apo-D-amino acid oxidase despite specific binding, whereas 6-azido-FAD is recognized and bound productively [3][1]. Even among 6-azidoflavins at different phosphorylation levels (riboflavin, FMN, FAD), covalent fixation efficiency upon irradiation varies from 0% to ~50% to nearly quantitative, depending on the apoprotein context [1]. These sharp, quantifiable divergences mean that procurement decisions must be guided by the specific experimental question: photoaffinity labeling requires 6-azido-FAD specifically; no generic flavin substitute can reproduce its combination of dark stability, photoconvertibility, and enzyme-specific covalent attachment yield.

6-Azido-FAD (CAS 101760-85-4): Quantified Differential Performance vs. Native FAD, 6-Azido-FMN, and 8-Azido-FAD


Photoaffinity Covalent Fixation Yield: 6-Azido-FAD in D-Amino Acid Oxidase Achieves Near-Quantitative Labeling, Whereas Other Azidoflavin–Protein Pairs Range from 0% to ~50%

The covalent photolabeling efficiency of 6-azido-FAD bound to D-amino acid oxidase is reported as 'almost quantitative fixation of the flavin to the protein' upon light irradiation, a result that stands in stark contrast to the performance of other 6-azidoflavin derivatives in different apoprotein contexts [1]. Under identical experimental paradigm, 6-azido-FMN in Old Yellow Enzyme yields approximately 50% covalent attachment, 6-azido-FMN in flavodoxin produces only a small amount of covalent linkage, and 6-azidoriboflavin bound to riboflavin-binding protein gives no detectable covalent fixation whatsoever (0%) [1]. This establishes that the FAD dinucleotide form bearing the 6-azido substituent on the isoalloxazine ring, when paired with the appropriate apoflavoprotein (D-amino acid oxidase), delivers the highest labeling stoichiometry among the tested 6-azidoflavin series—a critical factor for downstream peptide mapping and residue identification by Edman sequencing or mass spectrometry.

Photoaffinity labeling Flavoprotein active-site mapping Covalent flavin–protein adduct

Catalytic Turnover Retention in p-Hydroxybenzoate Hydroxylase: 6-Azido-FAD Retains 12.8% of Native FAD Activity, Enabling Functional Studies Concurrent with Photoaffinity Probing

In p-hydroxybenzoate hydroxylase (PHBH), the wild-type enzyme reconstituted with 6-azido-FAD exhibits a steady-state turnover number of 5.5 s⁻¹ under standard assay conditions (pH 8.0, 25 °C, 0.3 mM p-hydroxybenzoate, 230 µM NADPH), compared to 43 s⁻¹ for the native FAD-containing wild-type enzyme—representing 12.8% residual catalytic competence [1]. This level of retained activity is sufficient to permit detailed stopped-flow kinetic analysis of both the reductive and oxidative half-reactions [1]. Critically, the reduction of 6-azido-FAD PHBH by NADPH was 'almost as fast as the reduction of the natural enzyme,' indicating that the azido substituent does not sterically or electronically impair the hydride-transfer step [1]. The reduced 6-azido enzyme intermediate is chemically unstable, eliminating N₂ with a partition ratio of 1 conversion event per ~1900 turnovers to generate the 6-amino-FAD form [1]. This defined, quantifiable conversion rate provides an internal clock for tracking catalytic cycling and distinguishes 6-azido-FAD from fully inactive analogs such as 8-azido-FAD, which is completely incompetent with D-amino acid oxidase [2].

Flavoprotein catalysis Turnover number comparison p-Hydroxybenzoate hydroxylase Artificial flavin cofactor

Post-Photolabeling Functional Ablation: Covalent Attachment Reduces NADPH Reduction Rate by 7-Million-Fold vs. Native PHBH, Confirming Active-Site Blockade

Photolabeling of 6-azido-FAD PHBH with visible light produces a covalently flavinylated enzyme whose reduction by NADPH is catastrophically impaired. The anaerobic reduction rate constant for the photolabeled wild-type enzyme·p-hydroxybenzoate complex was measured at ~7 × 10⁻⁶ s⁻¹ (t₁/₂ ≈ 27 h) using 20 mM NADPH at 4 °C and pH 6.5 [1]. This represents an approximately 7-million-fold reduction in rate compared to the native wild-type PHBH, which is reduced by NADPH with a rate constant of 47 s⁻¹ under comparable conditions [1]. The magnitude of this ablation is not due to altered flavin chemistry—the covalently attached flavin is readily reduced by sodium dithionite—but rather to the physical immobilization of the isoalloxazine ring, which prevents the requisite flavin conformational movement ('in' to 'out') needed for pyridine nucleotide access [1]. In contrast, the non-covalently bound 6-amino-FAD WT enzyme (the mobile photoproduct analog) is reduced at 4.8 s⁻¹, confirming that the 6-substituent per se is not responsible for the rate suppression [1].

Photoinactivation NADPH reduction kinetics Covalent flavin fixation Structure-function correlation

Conformation-Dependent Photolabeling at Pro293: 6-Azido-FAD Discriminates 'In' vs. 'Out' Flavin Conformations in PHBH with Absolute Spatial Selectivity

Irradiation of 6-azido-FAD PHBH with visible light resulted in covalent labeling of proline 293, an active-site residue, exclusively under conditions in which the isoalloxazine ring adopted the 'in' conformation (i.e., the catalytically competent position buried within the active site) [1]. Under conditions that stabilize the 'out' conformation—where the flavin ring is solvent-exposed and displaced from the substrate-binding pocket—no protein labeling occurred whatsoever [1]. This binary, conformation-gated labeling outcome (labeling: yes in 'in' conformation; no in 'out' conformation) was demonstrated using both wild-type PHBH with different aromatic ligands and the Tyr222Phe mutant, which stabilizes the 'out' conformation even in the presence of the natural substrate p-hydroxybenzoate [1]. The labeled residue was unambiguously identified as Pro293 by tryptic digestion, HPLC separation of flavin-labeled peptides monitored at 430 nm, and automated Edman sequencing [1]. This spatial and conformational selectivity is not achievable with non-photoreactive 6-substituted flavins such as 6-hydroxy-FAD or 6-amino-FAD, which can report on flavin environment spectrally but cannot form covalent adducts for residue-level identification.

Flavin conformational dynamics Conformation-specific labeling Proline 293 PHBH active-site topography

Positional Isomer Discrimination: 6-Azido-FAD Retains Enzyme-Specific Binding and Function, Whereas 8-Azido-FAD Is Completely Inactive in D-Amino Acid Oxidase

The position of the azido substituent on the FAD molecule is a decisive determinant of cofactor competence. 6-Azido-FAD—bearing the photoreactive azido group at position 6 of the isoalloxazine ring—binds specifically to apo-D-amino acid oxidase and, in the dark, forms a stable non-covalent complex; upon light irradiation, it undergoes almost quantitative covalent fixation and permanently ablates substrate reduction [1]. In marked contrast, 8-azido-FAD—the positional isomer in which the azido group is located on the adenine C8 position rather than the isoalloxazine ring—is completely inactive as a coenzyme with apo-D-amino acid oxidase from pig kidney, despite being specifically bound to the enzyme [2]. With apo-glucose oxidase, 8-azido-FAD recovers only 66% of the activity observed with native FAD, and activity recovery is 'much slower' than with FAD [2]. These data establish that the isoalloxazine 6-position is the privileged site for azido substitution when D-amino acid oxidase recognition and photoaffinity functionality are both required. Procurement of 8-azido-FAD for DAAO studies would yield a non-functional enzyme complex, whereas 6-azido-FAD provides a productive cofactor–enzyme pair suitable for photolabeling.

Positional isomer specificity Flavin cofactor recognition D-Amino acid oxidase 8-Azido-FAD comparator

6-Azido-FAD: Validated Application Scenarios for Photoaffinity Mapping, Conformational Probing, and Mechanistic Flavoenzymology


Active-Site Residue Identification in Novel or Uncharacterized FAD-Dependent Flavoproteins via Photoaffinity Labeling and Peptide Sequencing

6-Azido-FAD is reconstituted into the deflavo-apoprotein of a target FAD-dependent enzyme. Following dark equilibration to confirm non-covalent binding, visible-light irradiation triggers nitrene generation and covalent attachment to residues within van der Waals contact of the isoalloxazine 6-position. The near-quantitative labeling efficiency demonstrated with D-amino acid oxidase [1] provides high-stoichiometry adducts suitable for tryptic digestion, HPLC separation of flavin-labeled peptides (monitored at 430 nm), and identification by Edman degradation or tandem mass spectrometry—as validated by the identification of Pro293 in PHBH [2]. This workflow enables residue-level active-site mapping without requiring X-ray crystallography. [1] Massey V et al. Biochemistry. 1986;25:8095-8102. [2] Palfey BA et al. Biochemistry. 1997;36:15713-15723.

Flavin Conformational Dynamics Mapping: Discriminating 'In' vs. 'Out' States in FAD-Dependent Monooxygenases

By manipulating the conformational equilibrium of the enzyme–flavin complex through substrate choice, site-directed mutagenesis, or pH, researchers can use 6-azido-FAD to selectively photolabel residues only when the flavin adopts a specific conformational state. The absolute discrimination between 'in' and 'out' conformations demonstrated in PHBH—where Pro293 labeling occurs exclusively in the 'in' state [1]—provides a binary readout of flavin position. This approach is directly transferable to other FAD-dependent monooxygenases of the Class A family (e.g., MICAL, 3-hydroxybenzoate hydroxylase) where flavin movement is hypothesized but crystallographic evidence is lacking. [1] Palfey BA et al. Biochemistry. 1997;36:15713-15723.

Structure-Function Correlation Through Controlled Photoinactivation Coupled with Kinetic Analysis

The 7-million-fold reduction in NADPH reduction rate following covalent photolabeling of PHBH [1] provides a uniquely clean functional endpoint: any residual activity after irradiation can be attributed exclusively to non-photolabeled enzyme fraction. This enables precise correlation of the extent of covalent modification (quantified by TCA precipitation or centrifugal ultrafiltration) with the degree of functional inactivation, establishing stoichiometric relationships between specific residue modification and catalytic impairment. This paradigm is applicable to any FAD-dependent oxidoreductase where the flavin cofactor can be removed and reconstituted with 6-azido-FAD. [1] Palfey BA et al. Biochemistry. 1997;36:15713-15723.

Comparative Flavin Microenvironment Probing Across Enzyme Isoforms or Disease-Linked Variants

Because the covalent photolabeling efficiency of 6-azidoflavins is exquisitely sensitive to the local protein environment—ranging from 0% (riboflavin-binding protein) to ~50% (Old Yellow Enzyme) to near-quantitative (D-amino acid oxidase) [1]—researchers can deploy 6-azido-FAD as a diagnostic probe to compare active-site architecture across enzyme isoforms, species orthologs, or disease-associated mutants. Differences in labeling yield, labeled residue identity, or photolysis kinetics between variants provide direct evidence for altered flavin microenvironments. This approach has been successfully applied to distinguish xanthine dehydrogenase from xanthine oxidase using 6-substituted flavin probes [2]. [1] Massey V et al. Biochemistry. 1986;25:8095-8102. [2] Massey V et al. J Biol Chem. 1989;264:10567-10573.

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